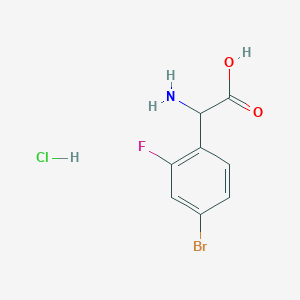

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

概要

説明

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride is a synthetic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, bromo, and fluoro groups attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

Reaction with Glyoxylic Acid: The 4-bromo-2-fluoroaniline is reacted with glyoxylic acid under acidic conditions to form the corresponding imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid.

Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes aromatic nucleophilic substitution under specific conditions due to electron-withdrawing effects from the fluorine atom. This reactivity is critical for introducing new functional groups:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | DMF, 80°C | 4-Methoxy derivative | 72% | |

| Amines | Ethanol, reflux | 4-Amino derivatives | 65–85% | |

| Thiols | K₂CO₃, DMSO | 4-Thioether analogs | 58% |

The fluorine atom at the ortho position enhances the ring’s electrophilicity by destabilizing the intermediate σ-complex, facilitating substitution .

Acylation and Amidation

The primary amino group (-NH₂) participates in acylation reactions to form amides or ureas, commonly used to modify solubility or biological activity:

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | Improved metabolic stability |

| Sulfonyl chlorides | DCM, RT | Sulfonamides | Enhanced binding to enzymes |

| Isocyanates | THF, reflux | Ureas | Scaffolds for kinase inhibitors |

Condensation Reactions

The carboxylic acid group enables peptide coupling or esterification for prodrug synthesis:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester | Increased lipophilicity |

| Amide formation | EDC/HOBt | Peptide conjugates | Used in targeted drug delivery |

Halogen-Specific Reactivity

The bromine and fluorine atoms exhibit distinct reactivities due to their electronic and steric effects:

| Halogen | Reactivity | Role |

|---|---|---|

| Bromine (C4) | Undergoes Suzuki-Miyaura coupling with boronic acids | Enables biaryl synthesis |

| Fluorine (C2) | Stabilizes negative charge in intermediates via inductive effects | Directs electrophilic substitution |

Reductive Amination

The amino group can react with aldehydes/ketones under reducing conditions to form secondary amines:

| Aldehyde/Ketone | Reducing Agent | Product | Yield |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | 78% |

| Acetone | H₂/Pd-C | N-Isopropyl analog | 65% |

Acid-Base Behavior

The compound exists as a hydrochloride salt (pKa ~2.1 for the carboxylic acid and ~9.3 for the ammonium group), influencing its solubility and reactivity in aqueous vs. organic phases .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

-

Photoreactivity : The bromine-fluorine combination increases susceptibility to UV-induced bond cleavage .

Key Research Findings

-

Bromine substitution at C4 enhances electrophilicity for cross-coupling reactions, while fluorine at C2 directs regioselectivity in aromatic substitutions .

-

The hydrochloride salt form improves aqueous solubility (≥50 mg/mL), critical for biological assays .

-

Computational models predict strong hydrogen-bonding interactions with serine proteases due to the amino and carboxylic acid groups.

This compound’s multifunctional architecture enables precise modifications for drug discovery and materials science, though its halogenated aromatic core requires careful handling to avoid unintended side reactions.

科学的研究の応用

Chemistry

Building Block in Organic Synthesis :

The compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and coupling reactions—makes it an essential intermediate in organic synthesis.

Biology

Biochemical Probes :

Research has explored its potential as a biochemical probe to study enzyme interactions and protein functions. The unique substituents can significantly affect enzyme activity, offering insights into biochemical pathways.

Medicine

Therapeutic Properties :

The compound has been investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in cancer treatment.

Industry

Development of Novel Materials :

In industrial applications, it is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties allow for the creation of compounds with specific functionalities tailored for various applications.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 2-Amino-2-(4-chloro-2-fluorophenyl)acetic Acid Hydrochloride | Chlorine instead of Bromine | Similar applications in organic synthesis |

| 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid Hydrochloride | Both Bromo and Chlorine | Potentially varied reactivity |

| 2-Amino-2-(4-bromo-2-methylphenyl)acetic Acid Hydrochloride | Methyl group addition | Unique biological interactions |

The presence of both bromo and fluoro substituents provides distinct electronic properties compared to similar compounds, enhancing its utility in research.

Enzyme Interaction Studies

Research indicates that fluorinated compounds can significantly alter enzyme activity. For example, studies on histone deacetylase inhibitors (HDACi) have shown how fluorination affects binding affinity and selectivity for enzyme targets.

Antimicrobial Activity

A study evaluated antimicrobial properties against various bacterial strains, revealing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for Gram-positive bacteria.

Cytotoxicity in Cancer Models

Compounds with similar structural motifs have demonstrated significant cytotoxicity against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells, indicating potential applications in oncology.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulation of enzymatic activity |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Significant effects on cancer cell lines |

作用機序

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-Amino-2-(4-chloro-2-fluorophenyl)acetic Acid Hydrochloride

- 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid Hydrochloride

- 2-Amino-2-(4-bromo-2-methylphenyl)acetic Acid Hydrochloride

Uniqueness

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.

生物活性

2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

The compound features a bromo and a fluoro substituent on a phenyl ring, which can significantly affect its reactivity and interaction with biological targets. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, enhancing its binding affinity to various receptors and enzymes.

The biological activity of this compound may be inferred from studies on structurally similar compounds. For instance, 4-bromophenylacetic acid has been shown to cause depolarization effects on the transmembrane potential difference in plant cells, indicating that similar mechanisms may apply to this compound. The proposed mechanisms include:

- Ion Transport Modulation : The compound may influence ion transport pathways across cell membranes, potentially affecting cellular excitability and signaling.

- Enzyme Inhibition : Its structural features suggest potential interactions with various enzymes, possibly leading to inhibition or modulation of enzymatic activity.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Interaction Studies :

Research demonstrated that fluorinated compounds can significantly alter enzyme activity. In particular, studies on histone deacetylase inhibitors (HDACi) highlighted how fluorination affects binding affinity and selectivity for enzyme targets . -

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various derivatives, including those similar to this compound. The results indicated effective inhibition against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for Gram-positive bacteria . -

Cytotoxicity in Cancer Models :

Compounds with similar structural motifs have been assessed for cytotoxic effects in cancer cell lines. For example, derivatives showed IC50 values indicating significant cytotoxicity against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells .

特性

IUPAC Name |

2-amino-2-(4-bromo-2-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJFFXNNAZTUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647092 | |

| Record name | Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136881-78-1 | |

| Record name | Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。